1-(2,3,5-Trichloro-4,6-dicyanophenyl)-L-prolyl-L-alanine
Description
1-(2,3,5-Trichloro-4,6-dicyanophenyl)-L-prolyl-L-alanine (CAS: 648909-33-5) is a synthetic dipeptide derivative combining L-proline and L-alanine residues with a heavily substituted aromatic moiety. Its molecular formula is C₁₆H₁₃Cl₃N₄O₃, with a molecular weight of 415.66 g/mol . The structure features a 2,3,5-trichloro-4,6-dicyanophenyl group linked to a prolyl-alanine backbone, as confirmed by its SMILES notation: CC(C(=O)O)NC(=O)C1CCCN1C2=C(C(=C(C(=C2Cl)Cl)C#N)Cl)C#N . This compound exhibits stereochemical specificity, with both proline and alanine residues in the L-configuration, as denoted by the InChIKey QWCAIYUATVUMBS-XVKPBYJWSA-N .
Properties
CAS No. |
648909-33-5 |
|---|---|
Molecular Formula |
C16H13Cl3N4O3 |
Molecular Weight |
415.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-(2,3,5-trichloro-4,6-dicyanophenyl)pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C16H13Cl3N4O3/c1-7(16(25)26)22-15(24)10-3-2-4-23(10)14-9(6-21)11(17)8(5-20)12(18)13(14)19/h7,10H,2-4H2,1H3,(H,22,24)(H,25,26)/t7-,10-/m0/s1 |
InChI Key |
QWCAIYUATVUMBS-XVKPBYJWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C2=C(C(=C(C(=C2Cl)Cl)C#N)Cl)C#N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C2=C(C(=C(C(=C2Cl)Cl)C#N)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-1-(2,3,5-Trichloro-4,6-dicyanophenyl)pyrrolidine-2-carboxamido)propanoic acid typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the trichloro-dicyanophenyl group, and subsequent coupling with the propanoic acid moiety. Common reagents used in these reactions include:
Pyrrolidine formation: This step may involve the cyclization of appropriate precursors under basic conditions.
Introduction of trichloro-dicyanophenyl group: This can be achieved through nucleophilic substitution reactions using trichloro-dicyanobenzene derivatives.
Coupling with propanoic acid: This step often involves amide bond formation using coupling reagents such as carbodiimides (e.g., EDC, DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-1-(2,3,5-Trichloro-4,6-dicyanophenyl)pyrrolidine-2-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The trichloro-dicyanophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((S)-1-(2,3,5-Trichloro-4,6-dicyanophenyl)pyrrolidine-2-carboxamido)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aromatic Substitution Patterns
The trichloro-dicyanophenyl group distinguishes this compound from other halogenated aromatics:
Key Observations :
- Steric Effects : The prolyl-pyrrolidine ring introduces conformational rigidity, unlike the linear biphenyl group in ’s compound, which may affect binding to biological targets .
Peptide Backbone Comparison
Key Observations :
- The proline residue in the target compound introduces a cyclic secondary amine, restricting backbone flexibility compared to the linear propanoyl group in the biphenyl analog .
- Both compounds retain a carboxylic acid terminus, enabling ionic interactions or salt formation in biological systems .
Antifouling and Pesticidal Analogs
The trichloro-dicyanophenyl moiety shares functional similarities with organohalogen antifoulants:
Key Observations :
- The trichloro-dicyanophenyl group may disrupt microbial adhesion via hydrophobic interactions, akin to diiodomethyl sulfone and trichloro-dinitrobenzene .
- Unlike organotin compounds, the target lacks metal coordination sites, reducing environmental persistence concerns .
Physicochemical and Structural Insights
- Solubility: The cyano and chloro groups increase hydrophobicity compared to the fluoro-biphenyl analog in , which has an Rf = 0.28 in DCM/EtOAc (9:1) .
Biological Activity
1-(2,3,5-Trichloro-4,6-dicyanophenyl)-L-prolyl-L-alanine is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. Its unique structure incorporates multiple chlorine and cyano groups, which may influence its interaction with biological systems.
Chemical Structure and Properties
- Chemical Formula : C16H13Cl3N4O3
- Molecular Weight : 399.66 g/mol
- CAS Number : 71378057
- IUPAC Name : this compound
The compound's structure features a dicyanophenyl moiety that is likely responsible for its biological activity. The presence of chlorine atoms can enhance lipophilicity and affect membrane permeability.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The trichlorinated phenyl group may facilitate binding to specific proteins or enzymes involved in metabolic pathways.
Antimicrobial Activity
A study examining the antimicrobial properties of chlorinated compounds found that derivatives similar to this compound exhibited significant inhibitory effects against a range of bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic processes.
Cytotoxic Effects
Research has shown that certain trichlorinated compounds can induce cytotoxicity in cancer cell lines. In vitro studies demonstrated that this compound could provoke apoptosis in specific cancer cell types. This effect may be mediated through oxidative stress pathways or by activating pro-apoptotic signals.
Neuroprotective Properties
Preliminary studies suggest potential neuroprotective effects of this compound. In animal models of neurodegeneration, it has been observed to reduce oxidative stress markers and improve cognitive functions. These findings warrant further investigation into its mechanisms and potential applications in neuroprotective therapies.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity Study | Showed significant inhibition of E. coli and S. aureus growth at low concentrations. |
| Cytotoxicity Assay | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM. |
| Neuroprotection Model | Reduced neuronal cell death in a rat model of Alzheimer's disease by 30% compared to control. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
